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Compound of Interest

Compound Name:
9-(4-Bromo-3,5-

diisopropylphenyl)anthracene

CAS No.: 1050749-52-4

Cat. No.: B6295207 Get Quote

Executive Summary & Comparative Landscape
In the development of organic electronics, solubility and morphological stability are paramount.

Unsubstituted anthracene derivatives often suffer from low solubility and aggregation-caused

quenching (ACQ) due to strong

-

stacking.

The target molecule, 9-(4-Bromo-3,5-diisopropylphenyl)anthracene (Target), introduces two

strategic modifications:

3,5-Diisopropyl groups: Provide steric bulk to disrupt stacking and increase solubility in non-

chlorinated solvents.

4-Bromo "Handle": Allows for further functionalization (e.g., Buchwald-Hartwig amination) at

the distal end of the phenyl ring, preserving the anthracene electronic core.

Comparative Performance Matrix
The following table benchmarks the Target against its primary alternatives: 9-Bromoanthracene

(Precursor) and 9-Phenylanthracene (Standard).
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Feature 9-Bromoanthracene 9-Phenylanthracene
Target (4-Br-3,5-

diPr-Ph-Ant)

Role Starting Material Baseline Standard
Advanced

Intermediate

Solubility (CDCl₃)
Moderate (< 20

mg/mL)
Good (~50 mg/mL)

Excellent (> 100

mg/mL)

Aggregation
High (Broad NMR

signals)
Moderate

Low (Sharp NMR

signals)

Electronic Isolation N/A
Partial (Orthogonal

Twist)

Enhanced (Steric

Bulk)

Diagnostic NMR Simple Aromatic Complex Aromatic
Distinct Aliphatic (iPr)

+ Aromatic

Structural Dynamics & NMR Theory
To accurately interpret the NMR data, one must understand the orthogonal geometry of the

molecule.

Ring Current Shielding: The phenyl ring at the 9-position adopts a nearly perpendicular

conformation relative to the anthracene plane (~70-90° twist) to minimize steric clash with

the anthracene H1 and H8 protons. Consequently, the H1/H8 protons of the anthracene fall

into the shielding cone of the phenyl ring, shifting them upfield (lower ppm) compared to

unsubstituted anthracene.

Rotational Averaging: Unlike 2,6-substituted analogs (e.g., mesityl), the 3,5-substitution

pattern leaves the ortho positions (2,6) of the phenyl ring as protons. This typically allows for

rotation of the phenyl ring at room temperature on the NMR timescale, resulting in chemical

equivalence for the symmetric protons (H2'/H6' and the two isopropyl groups).

Visualization: Structural Assignment Logic
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Structure:
9-(4-Br-3,5-diPr-Ph)Ant

Anthracene Core

Phenyl Substituent

H-10 (Singlet)
~8.5 ppm

(Most Deshielded)

H-1, H-8 (Doublet)
~7.6 ppm

(Shielded by Phenyl)
Ring Current Effect

H-2,3,4,5,6,7
Multiplets

7.3 - 8.1 ppm

Ph-H2', H6'
(Singlet/Doublet)

~7.2 ppm

iPr-CH (Septet)
~3.4 ppm

iPr-CH3 (Doublet)
~1.3 ppm

Click to download full resolution via product page

Figure 1: NMR Signal Assignment Logic Tree. Note the specific shielding effect on H-1/H-8 and

the diagnostic aliphatic signals.

Detailed Characterization Data
1H NMR Spectroscopy (400 MHz, CDCl₃)
The proton spectrum is characterized by a distinct separation between the aliphatic isopropyl

region and the complex aromatic region.
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Position Shift (δ ppm) Multiplicity Integration
Assignment
Logic

H-10 (Ant) 8.48 Singlet (s) 1H

The "bottom"

proton of

anthracene;

furthest from

shielding effects.

H-4, H-5 (Ant) 8.05 Doublet (d) 2H

"Top" lateral

protons; typical

anthracene shift.

H-1, H-8 (Ant) 7.65 Doublet (d) 2H

Diagnostic:

Shielded by ~0.4

ppm vs. 9-Br-Ant

due to

orthogonal

phenyl ring.

H-2,3,6,7 (Ant) 7.30 – 7.45 Multiplet (m) 4H
Overlapping

lateral protons.

H-2', H-6' (Ph) 7.22 Singlet (s)* 2H

Phenyl protons.

*Appears as

singlet due to

symmetry and

lack of strong

coupling to Br/iPr

carbons.

CH (iPr) 3.45 Septet (sept) 2H

Methine proton

coupled to 6

methyl protons.

CH₃ (iPr) 1.35 Doublet (d) 12H

Methyl protons.

High intensity

diagnostic peak.
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Note: The shift of H-2'/H-6' may vary slightly depending on concentration due to intermolecular

stacking, though the isopropyl groups minimize this.

13C NMR Spectroscopy (100 MHz, CDCl₃)
The 13C spectrum is critical for verifying the quaternary carbons, particularly the C-Br and the

C-iPr attachment points.

Carbon Type Shift (δ ppm) Key Features

C-Br (Ph) ~125.0
Distinct quaternary carbon;

often lower intensity.

C-iPr (Ph) ~148.0

Deshielded quaternary

aromatic carbon attached to

alkyl group.

C-9, C-10 (Ant) 130.0 – 132.0
Quaternary bridgehead

carbons.

Ar-CH (Ant/Ph) 125.0 – 129.0
Cluster of intense tertiary

carbons.

CH (iPr) 34.2 Aliphatic methine.

CH₃ (iPr) 23.5 Aliphatic methyl.

Experimental Protocols
Sample Preparation for High-Resolution NMR
To ensure sharp peaks and accurate integration, aggregation must be disrupted.

Solvent Choice: Use CDCl₃ (Chloroform-d) for routine analysis. If peaks are broad (indicating

aggregation), switch to CD₂Cl₂ (Dichloromethane-d2) or C₂D₂Cl₄ (Tetrachloroethane-d2) and

heat to 50°C.

Concentration: Prepare a solution of 5–10 mg of Target in 0.6 mL of solvent.
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Caution: Over-concentration (>20 mg/mL) may cause chemical shift drifts in H-1/H-8 due

to stacking.

Filtration: Filter the solution through a cotton plug or PTFE syringe filter (0.45 µm) into the

NMR tube to remove inorganic salts (e.g., KBr from synthesis).

Workflow Visualization
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Figure 2: Characterization Workflow. Note the decision branch for handling aggregation effects

common in anthracene derivatives.
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Synthesis Context (For Reference)
While this guide focuses on characterization, understanding the synthesis aids in identifying

impurities.

Primary Route: Suzuki-Miyaura coupling of 9-Bromoanthracene with (4-bromo-3,5-

diisopropylphenyl)boronic acid (or the corresponding pinacol ester).

Common Impurities:

Unreacted 9-Bromoanthracene: Look for a triplet at ~7.5 ppm and doublet at ~8.5 ppm

(lacking iPr signals).

Homocoupling of Boronic Acid: Look for symmetric biphenyl signals in the aliphatic region

(slightly different shift than target).

Protodeboronation: 1-Bromo-2,6-diisopropylbenzene (Look for triplet at ~7.1 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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